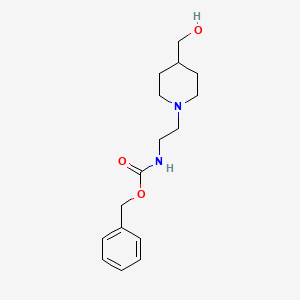

Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate is a compound that features a piperidine ring, a benzyl group, and a carbamate moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(4-(hydroxymethyl)piperidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Carbamate Reduction

The benzyl carbamate group undergoes hydrogenolysis or catalytic reduction to yield primary amines:

Mechanistic Insight : Palladium catalysts cleave the C–O bond in the carbamate, releasing CO₂ and benzyl alcohol as byproducts . Borane selectively reduces the carbonyl without affecting the hydroxymethyl group.

Hydroxymethyl Functionalization

The hydroxymethyl group on the piperidine ring participates in esterification and oxidation:

Key Observation : Esterification preserves the carbamate group, enabling selective modification . Oxidation to carboxylic acid broadens applications in salt formation .

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation and acylation:

Limitation : Steric hindrance from the hydroxymethyl group reduces reactivity at the 4-position .

Ethyl Spacer Reactions

The ethyl chain facilitates nucleophilic substitutions:

| Reaction | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C | Mesylate derivative | Intermediate for SN2 reactions | |

| Bromination | PBr₃, THF, −10°C | Bromoethyl analog | Cross-coupling precursor |

Example : The mesylate intermediate reacts with indole derivatives under basic conditions to form aryl-substituted analogs (70–85% yield) .

Hydrolytic Stability

The carbamate hydrolyzes under acidic/basic conditions:

Stability Note : Hydrolysis rates depend on steric protection from the piperidine ring.

Cross-Coupling Reactions

The benzyl group participates in Pd-mediated couplings:

| Reaction | Catalytic System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biphenyl derivatives | 65% | |

| Buchwald–Hartwig | Pd₂(dba)₃, DavePhos, NaOtBu | Aryl amine analogs | 58% |

Optimization : Electron-deficient aryl halides show higher reactivity in Suzuki couplings .

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

One of the primary applications of Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate is in the treatment of neurological disorders. Research indicates that compounds related to this structure can act as antagonists for muscarinic receptors, specifically targeting muscarinic receptor subtype 4 (M4). This receptor is implicated in cognitive functions and is a therapeutic target for conditions such as Alzheimer's disease and Lewy Body Dementia .

Case Study:

A study detailed in patent literature shows that derivatives of this compound exhibit significant activity against M4 receptors, leading to improvements in cognitive deficits associated with neurodegenerative diseases. The structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring can enhance receptor selectivity and potency .

Cancer Treatment

This compound has also shown promise in oncology. Compounds with similar structures have been tested for their antitumor effects, particularly against aggressive cancer cell lines like MDA-MB-231, a triple-negative breast cancer model. These studies have indicated that such compounds can significantly reduce cell viability and inhibit tumor growth in vivo .

Data Table: Antitumor Efficacy

| Compound | Cell Line | Treatment Duration | Viability Reduction (%) |

|---|---|---|---|

| Compound A | MDA-MB-231 | 3 days | 55% |

| Compound B | MDA-MB-231 | 4 weeks | 47% |

Fatty Acid Amide Hydrolase Inhibition

Another application of this compound is its role as a chemical probe for studying fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Compounds derived from this structure have been shown to inhibit FAAH, thus enhancing endocannabinoid signaling pathways which could be beneficial in pain management and neuroprotection .

Research Findings:

The inhibitory potency of these compounds correlates with the length of the alkyl chain attached to the carbamate moiety. This relationship has been systematically studied, leading to the identification of optimal structural features for enhanced FAAH inhibition .

Wirkmechanismus

The mechanism of action of Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The piperidine ring can interact with biological macromolecules, influencing their function and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A simpler structure with a similar piperidine ring.

Benzyl carbamate: Lacks the piperidine ring but has a similar carbamate group.

Hydroxymethyl piperidine: Contains the piperidine ring and hydroxymethyl group but lacks the benzyl carbamate moiety.

Uniqueness

Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in drug design and synthesis.

Biologische Aktivität

Benzyl (2-(4-(hydroxymethyl)piperidin-1-yl)ethyl)carbamate, a compound featuring a piperidine moiety, has garnered attention due to its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₉H₂₂N₂O₂

- Molecular Weight : 314.39 g/mol

This compound contains a hydroxymethyl group on the piperidine ring, which is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. The introduction of hydroxymethyl groups can enhance binding affinity to target receptors, potentially improving the efficacy of the compound in various therapeutic contexts.

Dopamine Transporter Interaction

Studies have shown that piperidine derivatives can exhibit high affinity for the dopamine transporter (DAT). For instance, compounds structurally related to this compound demonstrated significant inhibition of dopamine uptake in vitro, suggesting potential applications in treating disorders such as ADHD and depression .

Anticancer Activity

Recent investigations into piperidine derivatives have revealed their potential as anticancer agents. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | FaDu | 15 | Apoptosis induction |

| Study B | HeLa | 20 | Inhibition of PI3K/Akt pathway |

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have also been explored. Research indicates that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's .

Alzheimer’s Disease

A study focusing on the dual inhibition of AChE and BuChE by piperidine derivatives highlighted their potential in Alzheimer's treatment. The presence of a hydroxymethyl group was found to enhance brain penetration and efficacy in animal models .

Cancer Therapy

In cancer research, a series of piperidine-based carbamates were evaluated for their cytotoxic effects. One notable study demonstrated that a derivative exhibited significant activity against breast cancer cell lines, suggesting that this compound may have similar therapeutic potential .

Eigenschaften

IUPAC Name |

benzyl N-[2-[4-(hydroxymethyl)piperidin-1-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c19-12-14-6-9-18(10-7-14)11-8-17-16(20)21-13-15-4-2-1-3-5-15/h1-5,14,19H,6-13H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPBOMQXBXKZNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CCNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.